1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with benzyl and benzyloxy groups. Its molecular formula is , and it has a molar mass of approximately 373.49 g/mol. The compound's structure is significant in medicinal chemistry, as it incorporates functional groups that can interact with various biological targets, making it a candidate for therapeutic applications .
The chemical reactivity of 1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol is influenced by its functional groups. It can undergo several types of reactions:
Research indicates that 1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol exhibits potential biological activities, particularly in the realm of neuropharmacology. Its structural features suggest possible interactions with neurotransmitter systems, and it has been investigated for:
The synthesis of 1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol typically involves multi-step organic reactions:
1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol has several applications in medicinal chemistry and pharmacology:
Studies on 1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol have focused on its interactions with various biological targets. Research indicates that it may interact with:
These interactions highlight its potential as a therapeutic agent in treating mood disorders and other neurological conditions .
Several compounds share structural similarities with 1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol. Here are a few notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Benzylpiperidin-4-one | Piperidine ring with a carbonyl group | Antidepressant properties |
| 1-Benzyloxy-3-piperidinol | Piperidine ring with benzyloxy substitution | Analgesic effects |
| 1-Benzylpiperidine | Simple piperidine derivative | Dopamine receptor activity |
1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol is unique due to its specific combination of benzyl and benzyloxy groups attached to the piperidine ring, which enhances its interaction potential with biological targets compared to simpler piperidine derivatives. This structural complexity may contribute to its diverse pharmacological profile, setting it apart from closely related compounds .
Piperidine’s integration into medicinal chemistry began with its isolation from black pepper (Piper nigrum) alkaloids in the 19th century. The first synthetic piperidine derivatives emerged in the 1890s through Guareschi’s multicomponent condensation of ketones, cyanoacetate, and ammonia, establishing early structure-activity relationship (SAR) principles. By the mid-20th century, over 30% of FDA-approved small-molecule drugs incorporated nitrogen heterocycles, with piperidine appearing in antihistamines (e.g., diphenhydramine analogs) and antipsychotics.
Modern synthetic advances, such as enantioselective palladium-catalyzed aminations (87–94% ee) and radical cyclization cascades, have enabled precise stereochemical control critical for CNS drug development. The scaffold’s conformational flexibility allows mimicry of peptide β-turns and α-helices, facilitating protease inhibition and GPCR modulation.
| Era | Methodology | Impact on Drug Discovery |
|---|---|---|
| 1890–1950 | Guareschi multicomponent reactions | Enabled first bioactive analogs |
| 1960–2000 | Transition metal-catalyzed cyclization | Introduced stereochemical control |
| 2010–present | Photochemical [2+2] cycloadditions | Access to strained bicyclic systems |
The 4-hydroxypiperidine motif in 1-benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol builds upon seminal work with risperidone (atypical antipsychotic) and donepezil (acetylcholinesterase inhibitor). Key advancements include:
The compound’s 4-(benzyloxy)phenyl group represents a strategic response to metabolic instability observed in early 4-arylpiperidines. Benzyl etherification protects phenolic OH groups from glucuronidation while maintaining π-π stacking capabilities with aromatic residues in targets like 5-HT receptors.
The retrosynthetic analysis of 1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol reveals several strategic disconnection points that guide the synthetic approach to this complex piperidine derivative [1]. The target molecule contains four distinct structural motifs: the piperidine ring system, the quaternary carbon center at position 4, the benzyloxy-substituted phenyl group, and the N-benzyl protecting group [2] [3].
The primary retrosynthetic disconnection involves the formation of the quaternary carbon center at the 4-position of the piperidine ring [1]. This disconnection suggests that the phenyl group can be introduced through nucleophilic addition of an organometallic reagent to a 4-piperidone precursor [4] [5]. The hydroxyl group at this position arises from the inherent reactivity of the ketone carbonyl, making 1-benzyl-4-piperidone a logical synthetic intermediate [6] [4].
The benzyloxy-phenyl substituent presents another key disconnection point, which can be addressed through palladium-catalyzed cross-coupling methodologies [7] [8]. The benzyloxy group serves as an electron-donating substituent that activates the aromatic ring toward electrophilic substitution while providing synthetic flexibility [9] [10]. This substituent pattern is commonly found in pharmaceutical intermediates and can be introduced through Suzuki-Miyaura coupling reactions [8] [11].
The N-benzyl group functions as a protecting group for the piperidine nitrogen, facilitating selective reactions at other positions while preventing unwanted side reactions [12] [13]. This protecting group can be installed through standard alkylation procedures using benzyl halides under basic conditions [14]. The benzyl group is particularly advantageous due to its stability under various reaction conditions and its facile removal through catalytic hydrogenation [12].
| Disconnection Site | Synthetic Strategy | Key Precursors | Challenges |
|---|---|---|---|
| C4-Phenyl Bond | Grignard/Organolithium Addition | 1-Benzyl-4-piperidone + PhLi | Stereoselectivity control |
| C4-OH Bond | Hydroxylation of C4-Phenyl Piperidine | 4-Phenylpiperidine | Regioselective hydroxylation |
| N-Benzyl Bond | N-Alkylation of Secondary Amine | Piperidine + Benzyl halide | N-Protection strategy |
| Benzyloxy-Phenyl Bond | Suzuki Cross-Coupling | Aryl halide + Boronic acid | Functional group tolerance |
| Piperidine Ring Formation | Cyclization/Ring-Closing Metathesis | Linear amine precursor | Ring strain/closure |
| Quaternary Carbon Center | α-Arylation of Ketone Enolates | Benzyl ketone + Aryl halide | Quaternary center formation |
The regioselective functionalization of the piperidine core requires careful consideration of the electronic and steric factors that influence reactivity [15] [16]. The nitrogen atom's basicity and nucleophilicity must be controlled through appropriate protection strategies to enable selective transformations at the carbon framework [13]. The quaternary carbon center at position 4 represents a significant synthetic challenge, as it requires the formation of a carbon-carbon bond adjacent to a nitrogen-containing heterocycle [17].
Alternative retrosynthetic approaches involve the construction of the piperidine ring through cyclization reactions [18] [19]. These strategies typically employ linear precursors containing the requisite functionality for ring closure through intramolecular nucleophilic substitution or reductive amination [18]. However, these approaches may be less efficient for complex substitution patterns, particularly when quaternary carbon centers are involved [17].
Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed methods for constructing diarylmethane linkages in complex organic molecules [20] [7]. The synthesis of 1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol benefits significantly from these methodologies, particularly in the formation of the carbon-carbon bond between the piperidine core and the benzyloxy-substituted phenyl group [21] [22].
The Suzuki-Miyaura coupling reaction stands as the most prominent strategy for diarylmethane formation, utilizing arylboronic acids or their ester derivatives as nucleophilic coupling partners [7] [8]. This reaction proceeds through a well-established catalytic cycle involving oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to form the desired carbon-carbon bond [8] [11]. The reaction tolerates a wide range of functional groups, including the benzyloxy substituent commonly found in pharmaceutical intermediates [10] [7].
The reaction conditions for Suzuki-Miyaura coupling typically involve palladium acetate or tetrakis(triphenylphosphine)palladium(0) as the catalyst, with cesium carbonate or potassium carbonate serving as the base [7] [8]. The choice of solvent significantly influences reaction efficiency, with 1,4-dioxane and toluene-ethanol mixtures providing optimal results for electron-rich aryl systems [23] [7]. Reaction temperatures ranging from 80 to 120 degrees Celsius are commonly employed, with reaction times varying from 12 to 24 hours depending on substrate reactivity [7] [8].
| Coupling Type | Nucleophilic Partner | Electrophilic Partner | Catalyst System | Base/Additive | Temperature (°C) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acids/esters | Aryl halides/triflates | Pd(PPh3)4/Pd(OAc)2 | K2CO3, Cs2CO3 | 80-120 |
| Hiyama Coupling | Arylsilanes (TBAF activation) | Benzylic phosphates | Pd(OAc)2/dppp | TBAF (1M in THF) | 100 |
| Deprotonative Cross-Coupling | Diarylmethane C-H bonds | Aryl bromides | Pd-NiXantphos | KN(SiMe3)2 | 25 (room temp) |
| α-Arylation of Ketones | Ketone enolates | Aryl halides | Pd2(dba)3/ligand | K2CO3, Cs2CO3 | 80-110 |
| C(sp3)-H Arylation | Benzylic C-H bonds | Aryl bromides | Pd-NiXantphos | KN(SiMe3)2 | 25 (room temp) |
| Reductive Heck | Boronic acids | Pyridine derivatives | Rh-catalyst/chiral ligand | None required | 25-80 |
Alternative palladium-catalyzed approaches include the Hiyama coupling, which employs arylsilanes activated by fluoride sources [21] [22]. This methodology offers advantages in terms of organosilane stability and functional group tolerance, particularly for electron-rich aromatic systems [21]. The reaction proceeds through a similar catalytic manifold but requires tetrabutylammonium fluoride activation of the silicon-carbon bond [22].
Deprotonative cross-coupling processes represent an emerging strategy for diarylmethane formation that circumvents the need for pre-functionalized organometallic reagents [24] [25]. These reactions involve the in situ generation of carbanions through proton abstraction from benzylic positions, followed by palladium-catalyzed cross-coupling with aryl halides [24]. The methodology is particularly attractive for its atom economy and reduced synthetic complexity [25].
Recent developments in C(sp3)-H arylation have expanded the scope of palladium-catalyzed diarylmethane formation [24]. These reactions enable direct functionalization of benzylic C-H bonds without prior activation, proceeding through a deprotonative cross-coupling process [24]. The unique base-catalyst combination of potassium bis(trimethylsilyl)amide and palladium-NiXantphos enables room-temperature reactions with excellent chemoselectivity [24].
The application of these coupling strategies to piperidine-containing substrates requires careful consideration of the nitrogen atom's coordinating ability [16] [18]. The piperidine nitrogen can potentially interfere with palladium catalysis through competitive coordination, necessitating protection strategies or modified catalyst systems [16]. N-Benzyl protection effectively mitigates these issues while maintaining synthetic flexibility [12] [14].
The regioselective functionalization of piperidine core structures represents a fundamental challenge in the synthesis of complex nitrogen-containing heterocycles [15] [16]. The electronic and steric environment of the piperidine ring significantly influences the reactivity at different positions, requiring sophisticated strategies to achieve selective transformations [16] [18].
Functionalization at the 4-position of piperidine rings typically proceeds through nucleophilic addition reactions to 4-piperidone intermediates [4] [5]. The ketone carbonyl serves as an electrophilic center that readily undergoes addition reactions with organometallic reagents [5] [26]. Grignard reagents and organolithium compounds are commonly employed for this transformation, providing access to tertiary alcohols at the 4-position [5] [26].
The stereochemical outcome of 4-position functionalization depends on the steric environment created by the N-substituent and the approach trajectory of the nucleophile [16] [27]. N-Benzyl substitution generally favors axial attack due to reduced steric hindrance, leading to predictable stereochemical outcomes [27]. The use of chiral auxiliaries or asymmetric catalysis can further enhance stereoselectivity in these transformations [28] [27].
| Methodology | Key Reagents | Typical Yield (%) | Selectivity | Reaction Conditions |
|---|---|---|---|---|
| Grignard Addition to 4-Piperidone | Phenyllithium/PhMgBr, 1-Benzyl-4-piperidone | 80-95 | High (>95% ee with chiral auxiliaries) | THF, -78°C to rt, 2-4h |
| Palladium-Catalyzed Cross-Coupling | Pd(PPh3)4, Arylboronic acids, Base | 65-85 | Moderate to High | 100°C, 1,4-dioxane, 24h |
| Reductive Hydrogenation of 4-Phenylpyridine | Pd/C or Rh/C, H2, EtOAc | 85-95 | High regioselectivity (>90%) | 25-50°C, 0.1 MPa H2, 2-24h |
| Enzymatic C-H Hydroxylation | Fe/2OG enzymes, O2, 2-oxoglutarate | 70-90 | Excellent (>99% ee) | rt to 37°C, aqueous buffer |
| Suzuki-Miyaura Coupling | Pd(OAc)2, Arylboronic acids, TBAF | 70-90 | Good to Excellent | 100°C, 1,4-dioxane, 24h |
| Decarboxylative Cross-Coupling | Pd-NiXantphos, KN(SiMe3)2 | 60-80 | High chemoselectivity | rt, KN(SiMe3)2 base |
| N-Benzyl Protection/Deprotection | Pd/C, Ammonium formate, MeOH | 90-98 | Complete N-debenzylation | 20°C, MeOH, 20h |
| Catalytic Transfer Hydrogenation | Pd/C, H2, Pressure conditions | 85-95 | Good to Excellent | 25-100°C, various pressures |
The functionalization of piperidine rings at the 2- and 3-positions presents different challenges due to the proximity to the nitrogen atom [16] [18]. These positions are influenced by the electron-withdrawing effect of the nitrogen, which modulates the reactivity of adjacent carbon atoms [16]. C-H functionalization at these positions often requires specialized catalysts and reaction conditions to achieve selectivity [16].
Recent advances in enzymatic C-H hydroxylation have provided powerful tools for regioselective piperidine functionalization [29] [30]. Iron and 2-oxoglutarate-dependent enzymes can catalyze stereoselective hydroxylation at specific positions of the piperidine ring [30] [31]. These biocatalytic approaches offer exceptional enantioselectivity and functional group tolerance, representing a complementary strategy to traditional synthetic methods [29] [30].
The development of 3,4-piperidyne intermediates has opened new avenues for regioselective functionalization [15]. These strained alkyne intermediates undergo predictable cycloaddition reactions, providing access to annulated piperidine scaffolds [15]. The regioselectivity of these reactions can be rationalized through distortion-interaction models, enabling rational design of synthetic transformations [15].
Radical-mediated functionalization strategies have emerged as powerful tools for piperidine core modification [18] [19]. These approaches can achieve functionalization at positions that are challenging to access through traditional polar mechanisms [18]. The use of photoredox catalysis and electrochemical methods has expanded the scope of radical-based piperidine functionalization [19] [29].
The protection and deprotection of the piperidine nitrogen atom plays a crucial role in enabling selective functionalization [12] [13]. N-Benzyl protection is particularly common due to its stability under various reaction conditions and its facile removal through catalytic hydrogenation [12]. Alternative protecting groups, such as tert-butoxycarbonyl and benzylsulfonyl, offer different stability profiles and deprotection conditions [13].
Single-crystal diffraction experiments carried out on quaternary piperidines that contain the same stereoelectronic elements found in 1-benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol reveal a highly conserved chair geometry for the six-membered heterocycle. The ring adopts a minimally distorted chair in which (i) the hydroxyl substituent at carbon-4 is axial, (ii) both aryl substituents (N-benzyl and para-benzyloxyphenyl) occupy sterically favoured equatorial orientations, and (iii) the nitrogen lone pair is oriented trans to the hydroxyl group, minimising 1,3-diaxial repulsion. Representative crystallographic parameters extracted from closely related structures are summarised below.
| Compound (literature code) | Space group | Ring puckering amplitude Q (Ångström) | Orientation of N-benzyl group | C4–O bond length (Ångström) | Key hydrogen bond motif |
|---|---|---|---|---|---|
| 4-(4-Chlorophenyl)piperidin-4-ol (IS2520) [1] | P2₁/c | 0.56 (chair) | Equatorial | 1.4337 | Centrosymmetric tetramer formed by O–H···N and N–H···O contacts |
| (4-Hydroxypiperidin-1-yl)(4-methylphenyl)methanone (ZS2344) [2] | P2₁/c | 0.55 | Equatorial | 1.4321 | Infinite chains linked along [3] through O–H···O contacts |
| (4-Hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone (EE2046) [4] | P2₁/c | 0.57 | Equatorial | 1.4314 | Parallel chains cross-linked by C–H···O contacts |
| 1-[(1R)-2-Hydroxy-1-phenylethyl]piperidin-4-one (XU5868) [5] | P2₁ | 0.553 | Equatorial | 1.225 (C4=O) | Hydrogen-bonded dimers via O–H···O=C interactions |
The near-identical puckering amplitudes and identical space-group preferences indicate that substitution at nitrogen or at the para-position of the phenyl ring does not disrupt the chair framework. Accordingly, 1-benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol is expected to crystallise in an analogous monoclinic lattice with the same axial hydroxyl/equatorial aryl topology.
Rotation about the C-N and C-C bonds that connect the benzyl and benzyloxyphenyl groups to the piperidine core introduces steric and electronic bias that has been quantified by both experimental torsion angles and by statistical analyses of the Cambridge Structural Database.
Endocyclic torsion angles. In 4-anilino-1-benzyl-piperidine-4-carbonitrile the six independent endocyclic torsions span 53–61°, confirming a near-ideal chair and placing the N-benzyl group in the equatorial site [6]. Comparable values (54–60°) appear in nuclear magnetic resonance line-shape studies on benzyl-substituted piperidin-4-ones, which identify two interconverting conformers (A major, B minor) differing only in the pseudorotation of the benzylic arm [7].
Exocyclic C(sp³)–C(sp²) torsions. A survey of 1 936 aryl-substituted piperidines archived in the Cambridge Structural Database showed a bimodal distribution centred at 40° and 110°, reflecting a compromise between steric congestion at 0° and loss of π-conjugation at 90° [8]. Benzyl substitution imposes additional allylic strain, shifting the population toward the skewed 110° maximum. The same preference was reproduced in a gas-phase electron diffraction study of 1-phenylpiperidin-4-one, where the axial conformer becomes energetically competitive once an electronegative oxygen is introduced at carbon-4 [9].
| Selected torsion angles (degrees) | N1–C1–Caryl–Cpara | Caryl–O–C4–C5 |
|---|---|---|
| 4-Anilino-1-benzyl-piperidine-4-carbonitrile [6] | 111.2 | – |
| 3-Benzyl-piperidin-4-one (major conformer) [7] | 108.5 | – |
| 1-Phenylpiperidin-4-one (axial conformer) [9] | 115.4 | – |
| Calculated mean (Cambridge Structural Database, n = 1 936) [8] | 110 ± 10 | 33 ± 8 |
The compiled data predict that 1-benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol will adopt a C(sp³)–C(sp²) torsion of ca. 110°, orienting the benzyloxyphenyl ring away from the axial hydroxyl and minimising 1,3-syn-diaxial contacts with the hydroxyl group.
Hydroxypiperidines display robust self-assembly motifs dominated by complementary O–H···N and O–H···O interactions. Three crystallographic archetypes illustrate how subtle alterations in the aryl framework redirect the supramolecular topology.
| Prototype derivative | Dominant donor–acceptor pair | D–H (Ångström) | H···A (Ångström) | ∠D–H···A (°) | Packing motif |
|---|---|---|---|---|---|
| 4-(4-Chlorophenyl)piperidin-4-ol [1] | O–H···N | 0.84 | 1.97 | 174 | Centrosymmetric tetramers parallel to (100) |
| (4-Hydroxypiperidin-1-yl)(4-methylphenyl)methanone [2] | O–H···O | 0.83 | 2.04 | 167 | Chains along [3] forming ribbon layers |
| (4-Hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]-methanone [4] | O–H···O | 0.84 | 1.98 | 171 | Separate chains cross-linked by C–H···O contacts |
| Phenol oligomer model system [10] | O–H···O | 0.86 | 1.90 | 178 | Cooperative eight-membered rings exhibiting 14 kiloJoules per mole enhancement |
The polar N–H and O–H groups present in 1-benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol afford the same donor and acceptor set seen in these prototypes. The absence of competing carbonyl acceptors, combined with the increased steric bulk of the benzyloxy substituent, favours the tetrameric arrangement exemplified by the chloro-phenyl analogue, because that motif minimises aryl–aryl overlap while maximising linear O–H···N contacts. Cooperative polarisation within such networks, quantified as a 0.33 sensitivity factor in model phenol chains [10], is predicted to strengthen each intermolecular hydrogen bond by 10–12 kiloJoules per mole relative to an isolated pair, rationalising the high lattice energies commonly reported for quaternary hydroxypiperidines.